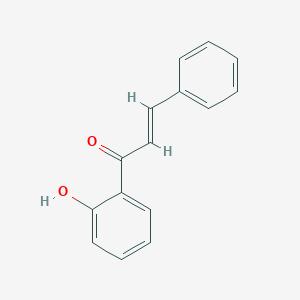

2'-Hydroxychalcone

説明

2’-Hydroxychalcone is a hydroxylated derivative of chalcones, a class of compounds recognized as biosynthetic precursors to flavonoids. Structurally, it consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. The hydroxyl group at the 2’-position on the B-ring is critical for its biological activities, which include anticancer, anti-inflammatory, and enzyme inhibitory properties . Notably, 2’-hydroxychalcone induces apoptosis and autophagy in breast cancer cells by suppressing NF-κB signaling and elevating reactive oxygen species (ROS) levels . Its structural flexibility allows for diverse chemical modifications, making it a template for developing derivatives with enhanced pharmacological profiles .

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETKQQBRKSELEL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313416 | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-12-0, 1214-47-7 | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 888-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY06DZ94OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 2'-hydroxychalcones. This one-step reaction involves the base-catalyzed aldol addition of 2'-hydroxyacetophenones to substituted benzaldehydes. A representative protocol utilizes 20% w/v aqueous KOH in ethanol, with equimolar ratios of acetophenone and aldehyde precursors. For example, 2-hydroxy-4-(methoxymethoxy)-acetophenone reacts with 3,4-dimethoxybenzaldehyde under reflux to yield chalcone derivatives in 22–85% yields.

Optimization of Reaction Parameters

Key variables influencing yield include:

-

Catalyst selection : KOH outperforms NaH in DMF due to enhanced solubility and reaction homogeneity.

-

Additives : Methoxymethyl (MOM) protecting groups prevent unwanted side reactions, as demonstrated in the synthesis of chalcone 3a (85% yield).

-

Reaction time : Extended reflux durations (12–24 hours) improve conversion rates but risk decomposition of acid-labile substituents.

Table 1: Yield Variation in Claisen-Schmidt Condensations

| Substrate Pair | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2'-OH-acetophenone + 3,4-(OCH3)2-benzaldehyde | KOH | EtOH | 18 | 85 |

| 2'-OH-3-Br-acetophenone + piperonal | NaOH | MeOH | 24 | 78 |

Mechanochemical Synthesis via Ball Milling

Solvent-Free Grinding Protocols

Recent advances emphasize sustainability through solvent-free mechanochemistry. A 2024 study achieved 96% yield of 5'-fluoro-2'-hydroxychalcone using a ball mill with stainless steel grinding jars. The optimized protocol involves:

Comparative Efficiency

Mechanochemical methods reduce reaction times from hours to minutes while avoiding toxic solvents. For instance, the model reaction between 5'-fluoro-2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde completes in 60 minutes, versus 18 hours for traditional reflux.

Table 2: Mechanochemical vs. Traditional Synthesis

Metal Complexation Strategies

Synthesis of Transition Metal Complexes

2'-Hydroxychalcones act as bidentate ligands, coordinating through carbonyl and enolic oxygens to Cu(II), Ni(II), and Co(II) ions. A standardized method involves:

Structural Characterization

-

Magnetic moments : Cu(II) complexes exhibit μeff ≈ 1.73 BM (square planar), while Ni(II) shows μeff ≈ 3.2 BM (octahedral).

-

Thermal stability : TGA reveals decomposition temperatures >250°C, with residual metal oxides (e.g., CuO) constituting 8.74–9.34% of final mass.

Photochemical Synthesis of Hybrid Flavonoids

Light-Driven Cyclization

A 2019 breakthrough demonstrated that 2'-hydroxychalcone undergoes photoactivation to form flavylium intermediates, which react with nucleophiles like indole. Optimized conditions use:

-

Catalyst : Biphenyl phosphate (10 mol%) in THF.

-

Light source : 24 W compact fluorescent lamp (CFL).

Table 3: Photochemical Reaction Scope

Green Chemistry Approaches

化学反応の分析

Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones through oxidative cyclization.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts and oxidants like iodine are commonly used.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.

Major Products:

Flavones and Flavanones: Formed through oxidative cyclization.

Dihydrochalcones: Resulting from reduction reactions.

Substituted Chalcones: Various derivatives formed through substitution reactions

科学的研究の応用

Medicinal Chemistry

Privileged Scaffold for Drug Discovery

2'-Hydroxychalcone serves as a privileged scaffold in medicinal chemistry, facilitating the development of novel therapeutic agents. Its structure allows for modifications that enhance bioactivity and pharmacokinetic properties. Studies have shown that chalcones can interact effectively with proteins such as bovine serum albumin (BSA), indicating potential for drug formulation and delivery systems. The binding interactions have been characterized using various spectroscopic techniques, revealing insights into the compound's stability and absorption characteristics .

Pharmacokinetics and Toxicity

Research indicates that 2'-hydroxychalcone exhibits favorable pharmacokinetic profiles, including high gastrointestinal absorption and low toxicity. It adheres to Lipinski's rule of five, suggesting good drug-likeness with minimal side effects . Toxicity assessments have demonstrated that it is non-carcinogenic and has a high tolerated daily dose, making it a viable candidate for further pharmaceutical development .

Antimicrobial Activity

Antifungal Properties

Recent studies have highlighted the antifungal efficacy of 2'-hydroxychalcone against dermatophytes, particularly in combating biofilm formation. The compound has shown potent activity when used in both dark conditions and photodynamic therapy (PDT), leading to significant disruption of fungal biofilms . Scanning electron microscopy (SEM) analyses confirmed that treatment with 2'-hydroxychalcone resulted in structural collapse of fungal cells, indicating its potential as an antifungal agent .

Synergistic Effects with Antibiotics

The compound has also been evaluated for its synergistic effects when combined with conventional antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). Studies reported enhanced antimicrobial activity when 2'-hydroxychalcone was used in conjunction with antibiotics, suggesting a promising approach to overcoming antibiotic resistance .

Photodynamic Therapy (PDT)

Mechanism of Action

In PDT applications, 2'-hydroxychalcone acts as a photosensitizer, generating reactive oxygen species upon light activation. This mechanism has been explored for its effectiveness against various microbial strains, including fungi and bacteria. The compound demonstrated a marked reduction in cell viability of keratinocytes during PDT, highlighting its potential therapeutic window where it can selectively target pathogens while minimizing damage to host cells .

Case Studies

- A study investigating the use of 2'-hydroxychalcone in PDT revealed that it significantly reduced the viability of pathogenic fungi while maintaining higher viability rates in human keratinocytes at lower concentrations. This selectivity underscores its potential utility in clinical settings where targeted antimicrobial action is essential .

- Another case study focused on the synthesis of chlorinated derivatives of 2'-hydroxychalcone showed improved antimicrobial activity against tuberculosis-causing strains, indicating that structural modifications can enhance therapeutic efficacy .

Antioxidant and Anti-inflammatory Activities

Biological Evaluation

Chalcones are known for their antioxidant properties, which help mitigate oxidative stress-related damage in cells. Research has indicated that 2'-hydroxychalcone exhibits significant antioxidant activity along with anti-inflammatory effects. These properties make it a candidate for developing treatments for conditions associated with inflammation and oxidative damage .

作用機序

2’-Hydroxychalcone is compared with other similar compounds such as:

Chalcone: Lacks the hydroxyl group at the 2’ position, resulting in different biological activities.

Flavanone: A reduced form of chalcone with a saturated carbonyl group.

Flavone: An oxidized form of chalcone with a double bond in the carbonyl system

Uniqueness: 2’-Hydroxychalcone is unique due to its hydroxyl group at the 2’ position, which significantly enhances its antioxidant and enzyme inhibitory activities compared to other chalcones .

類似化合物との比較

Table 1: Chlorinated Derivatives vs. 2’-Hydroxychalcone

†IC50 values approximated from cytotoxicity assays in .

Methoxy-Substituted Derivatives

Methoxy groups improve pharmacokinetic properties and target specificity:

- 2,3-Dimethoxy-2’-hydroxychalcone (DMHC) inhibits TNF-α-induced ICAM-1 expression in keratinocytes by dual mechanisms: NF-κB suppression and heme oxygenase-1 (HO-1) induction. This dual action surpasses the anti-inflammatory efficacy of 2’-hydroxychalcone .

- 4-Methoxy-2’-hydroxychalcone derivatives show selectivity for acetylcholinesterase (AChE) inhibition (IC50: 0.8–2.1 μM), with piperidinyl ethyl ether substituents enhancing binding to both catalytic and peripheral anionic sites of AChE .

Table 2: Methoxy Derivatives vs. 2’-Hydroxychalcone

Polyhydroxylated Derivatives

Additional hydroxyl groups enhance antioxidant and enzyme inhibitory activities:

- 2’,4’-Dihydroxychalcone exhibits superior tyrosinase inhibition (IC50: 0.02 μM) compared to 2’-hydroxychalcone, attributed to the 2,4-dihydroxy motif’s ability to chelate copper in the enzyme active site .

- 2’,4-Dihydroxychalcone shows estrogenic activity and MCF-7 cell proliferation inhibition, with hydroxylation at the 4-position enhancing electron transfer capacity .

Table 3: Polyhydroxylated Derivatives vs. 2’-Hydroxychalcone

Biotransformation Products

Microbial modification alters bioactivity:

生物活性

2'-Hydroxychalcone (2'-HC) is a flavonoid compound that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with 2'-HC, supported by relevant research findings and data.

Antimicrobial Activity

1. Antifungal Properties

2'-Hydroxychalcone has demonstrated significant antifungal activity, particularly against dermatophytes. A study evaluated its effectiveness in inhibiting both planktonic cells and biofilms of dermatophyte species. The results showed that early-stage biofilms were inhibited at concentrations as low as 15.6 mg/L , while mature biofilms required higher concentrations of 31.2 mg/L for inhibition. When combined with photodynamic therapy (PDT), the effective concentration was reduced to 2–7.8 mg/L , indicating enhanced efficacy under light activation. Scanning electron microscopy (SEM) revealed that treatment with 2'-HC caused cell wall collapse in fungi, leading to cell death through apoptosis and necrosis, primarily by targeting ergosterol and generating reactive oxygen species (ROS) .

Table 1: Antifungal Activity of 2'-Hydroxychalcone

| Biofilm Stage | Concentration (mg/L) | Mechanism of Action |

|---|---|---|

| Early-stage | 15.6 | Inhibition of growth |

| Mature | 31.2 | Inhibition of growth |

| PDT Treatment | 2–7.8 | Enhanced efficacy through ROS generation |

2. Antibacterial Properties

In addition to its antifungal effects, 2'-HC exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that when combined with oxacillin, the minimum inhibitory concentration (MIC) for the combination was significantly lower than that for oxacillin alone, suggesting a synergistic effect . The best combination achieved an MIC of 11.2 µg/mL , indicating potential for developing new antibiotics against resistant strains .

Anti-inflammatory Activity

Research has indicated that 2'-HC possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study involving BV2 microglial cells demonstrated that treatment with 2'-HC reduced nitric oxide production and downregulated inflammatory enzymes like iNOS and COX-2 . This suggests its potential application in conditions characterized by excessive inflammation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 2'-HC, particularly concerning Alzheimer's disease. A series of studies evaluated its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer’s patients. The most active derivatives exhibited IC50 values ranging from 40–85 µM , indicating moderate inhibitory activity . Molecular modeling studies suggest that these compounds interact with specific residues in the enzyme's active site, which could lead to the development of new therapeutic agents for neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of 2'-HC:

- Photodynamic Therapy : In a clinical setting, the application of 2'-HC in PDT showed promise in treating dermatophyte infections effectively while minimizing cytotoxic effects on human keratinocytes .

- Synergistic Effects with Antibiotics : The combination of 2'-HC with conventional antibiotics like oxacillin has been explored, showing enhanced antibacterial effects against MRSA strains .

- Anti-inflammatory Applications : In vitro studies have confirmed its ability to modulate inflammatory responses in microglial cells, suggesting therapeutic potential for neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 2'-Hydroxychalcone exerts its biological effects?

- Answer : 2'-Hydroxychalcone induces cytotoxicity via oxidative stress in lipid-loaded HepG2 cells and inhibits TNF-α-induced transcription of adhesion molecules (ICAM-1, VCAM-1, E-selectin) through suppression of NF-κB signaling. Methodologically, reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify transcript levels, while oxidative stress markers (e.g., ROS accumulation) are measured using fluorescent probes like DCFH-DA .

Q. How can researchers optimize the synthesis of 2'-hydroxychalcone derivatives?

- Answer : Microwave-assisted synthesis under controlled power variations enhances reaction selectivity and efficiency. For example, Claisen-Schmidt condensation between 4-hydroxyacetophenone and benzaldehyde yields trans-4′-hydroxychalcone, with structural validation via NMR spectroscopy .

Q. What analytical methods are recommended for characterizing 2'-hydroxychalcone and its derivatives?

- Answer : Flowing Atmospheric Pressure Afterglow mass spectrometry (FAPA-MS) provides rapid analysis without derivatization, while LC-MS/MS with electrospray ionization (ESI) and MRM/SRM modes ensures high specificity. Crystallographic studies (X-ray diffraction) and UV-Vis/fluorescence spectroscopy are used to assess structural and electronic properties .

Q. What experimental models are suitable for studying 2'-hydroxychalcone's anti-inflammatory effects?

- Answer : In vitro models using LPS-stimulated macrophages to measure cytokine secretion (ELISA) and mitochondrial dysfunction (e.g., ATP synthesis assays). In vivo, zebrafish (Danio rerio) models are employed to evaluate antifungal activity and oxidative stress mitigation .

Advanced Research Questions

Q. How do cyanobacteria biotransform 2'-hydroxychalcone, and what are the implications for natural product synthesis?

- Answer : Cyanobacteria convert 2'-hydroxychalcone into flavanone (via cyclization) and 2'-hydroxydihydrochalcone (via C=C bond reduction). LC-MS/MS with optimized ion source parameters (e.g., ESI voltage, mobile phase gradients) and SPE cleanup (OASIS MCX sorbent) is critical for detecting these products. This biocatalytic pathway offers a sustainable route to flavonoid derivatives .

Q. How can researchers resolve contradictions in data related to 2'-hydroxychalcone stability and rearrangement?

- Answer : Control experiments (e.g., substrate-only incubations) and spectroscopic validation (MS/MS fragmentation patterns) are essential. For instance, flavanone detection in purchased standards suggests spontaneous chemical rearrangement, necessitating purity checks via HPLC before biological assays .

Q. What structural features of 2'-hydroxychalcone influence its photophysical properties and bioactivity?

- Answer : Substituents at the 4'-position minimally affect absorption spectra but alter fluorescence via excited-state intramolecular proton transfer (ESIPT). Planar keto tautomers in crystalline phases exhibit detectable fluorescence, while twisted conformers in solution favor nonradiative decay. Quantum chemistry calculations (DFT) and X-ray crystallography are used to correlate structure with activity .

Q. How does 2'-hydroxychalcone induce autophagy-dependent apoptosis in cancer cells?

- Answer : It inhibits NF-κB signaling, elevating ROS and activating JNK/MAPK pathways. Autophagic flux is monitored using GFP-LC3 transfection and lysosomal inhibitors (e.g., chloroquine). In vivo, xenograft models (e.g., breast cancer) combined with immunohistochemistry validate tumor suppression .

Q. What catalytic mechanisms enable 2'-hydroxychalcone's participation in Diels-Alder cycloadditions?

- Answer : ZnI2 coordination lowers reduction potential (cyclic voltammetry), promoting electron transfer from Bu4NBH4 to generate radical anions. Regioselective addition to dienes forms ketyl intermediates, followed by cyclization. Mechanistic studies require kinetic isotope effects and EPR spectroscopy to track radical species .

Methodological Considerations

- Data Validation : Always include substrate controls (e.g., unchallenged cyanobacterial cultures) to distinguish enzymatic vs. abiotic transformations .

- Instrumentation : Optimize LC-MS/MS parameters (e.g., column type: Gemini-NXC18; mobile phase: acetonitrile/0.1% formic acid) to resolve chalcone derivatives from matrix interferences .

- Biological Replicates : Use ≥3 independent experiments for cytotoxicity assays (e.g., MTT) to account for cell line variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。